

# The Function and Therapeutic Potential of CYH33: A PI3K $\alpha$ -Selective Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PI3K-IN-33

Cat. No.: B12405104

[Get Quote](#)

## An In-depth Technical Guide for Researchers and Drug Development Professionals

**Introduction:** The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, frequently driven by mutations in the PIK3CA gene encoding the p110 $\alpha$  catalytic subunit of PI3K, is a hallmark of numerous human cancers. This has rendered PI3K $\alpha$  a prime therapeutic target for oncology drug development. CYH33 is an orally active and highly selective small-molecule inhibitor of PI3K $\alpha$  that has demonstrated promising anti-tumor activity in preclinical models and early-phase clinical trials. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical and clinical data associated with CYH33.

## Core Function and Mechanism of Action

CYH33 functions as a potent and selective inhibitor of the p110 $\alpha$  isoform of phosphatidylinositol 3-kinase (PI3K $\alpha$ ).<sup>[1][2]</sup> The PI3K family of lipid kinases plays a crucial role in intracellular signaling, and the aberrant activation of the PI3K/AKT/mTOR pathway is a frequent event in tumorigenesis.<sup>[2]</sup> CYH33 exerts its anti-tumor effects by binding to the ATP-binding site of PI3K $\alpha$ , thereby blocking its kinase activity. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.<sup>[1][3]</sup>

The downstream consequences of CYH33-mediated PI3K $\alpha$  inhibition include the suppression of AKT and ERK phosphorylation, which in turn leads to a significant arrest of the cell cycle in the G1 phase in breast and non-small cell lung cancer cells.[\[1\]](#) In addition to its direct effects on tumor cell proliferation, CYH33 has been shown to modulate the tumor microenvironment (TME). Preclinical studies have revealed that CYH33 enhances the infiltration and activation of CD8+ and CD4+ T cells while reducing the population of M2-like macrophages and regulatory T cells.[\[4\]](#)[\[5\]](#)[\[6\]](#) This suggests that CYH33 not only directly inhibits tumor growth but also promotes an anti-tumor immune response.[\[4\]](#)[\[6\]](#)

## Quantitative Data Summary

The following tables summarize the key quantitative data for CYH33 from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of CYH33

| PI3K Isoform  | IC50 (nM) |
|---------------|-----------|
| p110 $\alpha$ | 5.9       |
| p110 $\beta$  | 598       |
| p110 $\delta$ | 78.7      |
| p110 $\gamma$ | 225       |

Data sourced from[\[1\]](#)

Table 2: Phase Ia Clinical Trial (NCT03544905) Overview[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

| Parameter                       | Details                                                                                                                                                                                                                                           |
|---------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design                    | Open-label, dose-escalation and dose-expansion study of CYH33 monotherapy. <a href="#">[8]</a> <a href="#">[9]</a><br><a href="#">[10]</a>                                                                                                        |
| Patient Population              | Adults with advanced solid tumors who have progressed on standard therapies. Patients with or without PIK3CA mutations were eligible for dose-escalation, while only PIK3CA-mutant patients were eligible for dose-expansion. <a href="#">[8]</a> |
| Dose Escalation Cohorts         | 1 mg, 5 mg, 10 mg, 20 mg, 40 mg, and 60 mg administered orally once daily in 28-day cycles.<br><a href="#">[8]</a>                                                                                                                                |
| Recommended Phase 2 Dose (RP2D) | 40 mg once daily. <a href="#">[9]</a> <a href="#">[10]</a>                                                                                                                                                                                        |
| Pharmacokinetics (PK)           | Dose-proportional PK profile with a half-life (t <sub>1/2</sub> ) of approximately 20 hours and minimal accumulation. Maximum concentration (C <sub>max</sub> ) is achieved 2-4 hours after dosing. <a href="#">[8]</a>                           |

Table 3: Clinical Efficacy in Phase 1a Trial (NCT03544905)

| Efficacy Endpoint                       | Result                                                                                                                                                        |
|-----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Objective Response Rate (ORR) - Overall | 11.9% (5/42 evaluable patients).[9][10]                                                                                                                       |
| ORR - PIK3CA-mutant patients            | 14.3% (4/28 evaluable patients).[9][10] In a subpopulation of 33 patients with PIK3CA mutations, the ORR was 23.5%. [7]                                       |
| Observed Responses                      | 1 complete response (ovarian cancer) and 4 partial responses (colorectal, breast, ovarian, and gastric cancers).[7]                                           |
| Disease Control                         | In patients with disease control, the median treatment duration was 16.4 weeks, with the longest duration being 51 weeks in a patient with ovarian cancer.[7] |

Table 4: Treatment-Related Adverse Events (TRAEs) in Phase Ia Trial ( $\geq 20\%$  incidence, all grades)

| Adverse Event      | Incidence (%) |
|--------------------|---------------|
| Hyperglycemia      | 84.6 - 90.2%  |
| Decreased Appetite | 25 - 41.2%    |
| Nausea             | 33.3 - 37.3%  |
| Diarrhea           | 20 - 29.4%    |

Data compiled from[7][8][11]

## Key Experimental Protocols

### 1. In Vitro Kinase Inhibition Assay:

- Objective: To determine the half-maximal inhibitory concentration (IC50) of CYH33 against different PI3K isoforms.
- Methodology:

- Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are used.
- The kinase reaction is typically performed in a buffer containing ATP and the lipid substrate PIP2.
- CYH33 is serially diluted and added to the reaction mixture.
- The production of PIP3 is quantified, often using a luminescence-based assay where the amount of remaining ATP is measured.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

## 2. Cell Proliferation Assay:

- Objective: To assess the effect of CYH33 on the proliferation of cancer cell lines.
- Methodology:
  - Cancer cell lines (e.g., T47D, MCF7 breast cancer cells) are seeded in 96-well plates.[\[1\]](#)
  - After cell attachment, they are treated with increasing concentrations of CYH33 for a specified period (e.g., 72 hours).
  - Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
  - The IC50 for cell proliferation inhibition is determined from the dose-response curve.

## 3. Western Blot Analysis for Phosphorylated Proteins:

- Objective: To confirm the inhibition of the PI3K/AKT signaling pathway by measuring the phosphorylation status of downstream effectors.
- Methodology:
  - Cancer cells are treated with CYH33 for a defined time.

- Cells are lysed, and protein concentrations are determined.
- Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is probed with primary antibodies specific for phosphorylated forms of AKT (e.g., p-AKT Ser473) and total AKT.
- Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The results demonstrate a reduction in the ratio of phosphorylated to total protein with increasing CYH33 concentration.[1][3]

#### 4. In Vivo Tumor Xenograft Study:

- Objective: To evaluate the anti-tumor efficacy of CYH33 in a living organism.
- Methodology:
  - Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells (e.g., T47D breast cancer xenografts).[1]
  - Once tumors reach a palpable size, mice are randomized into vehicle control and CYH33 treatment groups.
  - CYH33 is administered orally at specified doses and schedules.
  - Tumor volume and body weight are measured regularly.
  - At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-AKT).[1]

#### 5. Phase Ia Clinical Trial (NCT03544905):

- Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of CYH33 in patients with advanced solid tumors.[8][10]
- Methodology:

- Dose Escalation Phase: Patients receive escalating doses of CYH33 to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Dose-limiting toxicities (DLTs) are monitored.[8]
- Dose Expansion Phase: Once the RP2D is established, additional patients with specific characteristics (e.g., PIK3CA mutations) are enrolled to further evaluate safety and efficacy at that dose.[8]
- Assessments: Include regular monitoring for adverse events (graded by CTCAE), pharmacokinetic blood sampling, and tumor response evaluation using RECIST criteria.[8]

## Visualizations





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Innovative Anti-tumor PI3K $\alpha$  Inhibitor CYH33 Developed by HaiHe Biopharma Completed Dosing of the First Cancer Patient [haihepharma.com]
- 3. Unveiling CYH33: A Promising PI3K $\alpha$  Inhibitor for Advanced Solid Tumor Therapy [synapse.patsnap.com]
- 4. PI3K $\alpha$  inhibitor CYH33 triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. PI3K $\alpha$  inhibitor CYH33 triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. A first-in-human phase I study of CYH33, a phosphatidylinositol 3-kinase (PI3K)  $\alpha$  selective inhibitor, in patients with advanced solid tumors. - ASCO [asco.org]
- 9. researchgate.net [researchgate.net]
- 10. First-in-human phase Ia study of the PI3K $\alpha$  inhibitor CYH33 in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First-in-human phase Ia study of the PI3K $\alpha$  inhibitor CYH33 in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Function and Therapeutic Potential of CYH33: A PI3K $\alpha$ -Selective Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12405104#what-is-the-function-of-pi3k-in-33\]](https://www.benchchem.com/product/b12405104#what-is-the-function-of-pi3k-in-33)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)